molecular formula C15H13NO2 B10841800 2-Methoxy-4-(m-tolyloxy)benzonitrile

2-Methoxy-4-(m-tolyloxy)benzonitrile

Cat. No.: B10841800
M. Wt: 239.27 g/mol
InChI Key: NXORRFHUCGSBOI-UHFFFAOYSA-N
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Description

2-Methoxy-4-(m-tolyloxy)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a methoxy group and a tolyloxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(m-tolyloxy)benzonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2-methoxy-4-nitrobenzonitrile with m-tolyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-methoxy-4-bromobenzonitrile is reacted with m-tolylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate. The reaction is usually performed in a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(m-tolyloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a methoxycarbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-methoxy-4-(m-tolyloxy)benzoic acid.

    Reduction: Formation of 2-methoxy-4-(m-tolyloxy)benzylamine.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-Methoxy-4-(m-tolyloxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-(m-tolyloxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Methoxy-4-(m-tolyloxy)benzonitrile can be compared with other similar compounds, such as:

    Benzonitrile: Lacks the methoxy and tolyloxy groups, making it less versatile in terms of chemical reactivity and applications.

    4-Methoxybenzonitrile:

    4-(m-Tolyloxy)benzonitrile: Contains only the tolyloxy group, which may result in different chemical properties and applications.

The presence of both methoxy and tolyloxy groups in this compound imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-methoxy-4-(3-methylphenoxy)benzonitrile

InChI

InChI=1S/C15H13NO2/c1-11-4-3-5-13(8-11)18-14-7-6-12(10-16)15(9-14)17-2/h3-9H,1-2H3

InChI Key

NXORRFHUCGSBOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=C(C=C2)C#N)OC

Origin of Product

United States

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